molecular formula C11H11NO2 B8484467 N,3-dimethylbenzofuran-2-carboxamide

N,3-dimethylbenzofuran-2-carboxamide

Cat. No. B8484467
M. Wt: 189.21 g/mol
InChI Key: NSTFAUQTKVYDQR-UHFFFAOYSA-N
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Patent
US08263613B2

Procedure details

A mixture of 3-methylbenzofuran-2-carboxylic acid (1.0 kg, 5.676 mol) in methylene chloride (5.8 L) and DMF (5 mL) was chilled to ˜2° C. A solution of oxalyl chloride (864 g, 6.81 mol) was added to the reaction mixture keeping the temperature below 10° C., over a period of 2 hrs. A vigorous evolution of a gas was observed. The reaction mixture was stirred overnight under nitrogen at room temperature and then refluxed for 3 hrs. All of the solids were dissolved to give a brown color solution. HPLC analysis of an aliquot indicated that the reaction was complete. The mixture was concentrated on a rotary evaporator and the residual oxalyl chloride was chased with DCM (2 L). The solid product was re-dissolved in DCM (6 L) in a round bottom flask (10 L) and chilled to ˜−5° C. A solution of methyl amine (40% in water, 1.7 L, 3.5 eq, 19.86 mol) was carefully added to the acid chloride solution while keeping the temperature below 8° C. then stirred overnight at room temperature. Analysis of an aliquot indicated that the reaction was complete. Water (8.0 L) was added to the reaction mixture, the layers were separated, the aqueous layer was back extracted with DCM (2×3 L), the combined organic layer was washed with water (4 L) and dried over Na2SO4. The organic layer was filtered, the filtrate was concentrated and traces of DCM were co evaporated with heptanes (2 L). The heptanes slurry was filtered and the cake was washed with heptanes (2×2 L). All the brown color was removed in the heptane filtrate. The solid product was dried under high vacuum overnight to a constant weight. Yield of the title compound was 1.015 kg (94.5%. 1H NMR {CDCl3}: δ (ppm) 8.45 (s, 1H), 7.61 (d, 1H), 7.41 (m, 2 H), 7.30 (m, 1 H), 3.03 (d, 2 H), 2.63 (s, 3 H). HPLC: 99.0 area % (RT=7.91 min)
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
5.8 L
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
864 g
Type
reactant
Reaction Step Two
Quantity
1.7 L
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]=1[C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.[CH3:20][NH2:21].O>C(Cl)Cl.CN(C=O)C>[CH3:20][NH:21][C:11]([C:3]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
CC1=C(OC2=C1C=CC=C2)C(=O)O
Name
Quantity
5.8 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
864 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1.7 L
Type
reactant
Smiles
CN
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hrs
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
All of the solids were dissolved
CUSTOM
Type
CUSTOM
Details
to give a brown color solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The solid product was re-dissolved in DCM (6 L) in a round bottom flask (10 L)
TEMPERATURE
Type
TEMPERATURE
Details
chilled to ˜−5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 8° C.
STIRRING
Type
STIRRING
Details
then stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with DCM (2×3 L)
WASH
Type
WASH
Details
the combined organic layer was washed with water (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
traces of DCM were co evaporated with heptanes (2 L)
FILTRATION
Type
FILTRATION
Details
The heptanes slurry was filtered
WASH
Type
WASH
Details
the cake was washed with heptanes (2×2 L)
CUSTOM
Type
CUSTOM
Details
All the brown color was removed in the heptane filtrate
CUSTOM
Type
CUSTOM
Details
The solid product was dried under high vacuum overnight to a constant weight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC(=O)C=1OC2=C(C1C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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